

Green Synthesis of 5-Amino-Pyrazole-4-Carbonitrile Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,3-Dimethyl-1*H*-pyrazole-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This document provides detailed application notes and protocols for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives, a scaffold of significant interest in drug discovery due to its diverse biological activities. The presented methods emphasize the use of green solvents, reusable catalysts, and energy-efficient reaction conditions, aligning with the principles of sustainable chemistry.

Introduction

5-Amino-pyrazole-4-carbonitrile derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical and biological activities.^[1] Traditional synthetic routes often involve hazardous reagents, toxic solvents, and harsh reaction conditions. The protocols outlined below offer greener alternatives, focusing on multicomponent reactions (MCRs) which enhance atom economy and reduce waste.^[2] These methods provide high yields, short reaction times, and straightforward product purification.^{[1][3][4]}

Comparative Data of Green Synthesis Methods

The following table summarizes various green synthetic approaches for the one-pot, three-component synthesis of 5-amino-pyrazole-4-carbonitrile derivatives from an aldehyde, malononitrile, and a hydrazine.

Catalyst[1]	Aldehyde Reactant	Hydrazin e Reactant	Solvent System	Temperat ure (°C)	Time (min)	Yield (%)
LDH@PTR MS@DCM BA@CuI[1]	Benzaldehyd	Phenylhydr azine	H ₂ O/EtOH	55	15	93
LDH@PTR MS@DCM BA@CuI[1]	4-Chlorobenz aldehyde	Phenylhydr azine	H ₂ O/EtOH	55	20	91
LDH@PTR MS@DCM BA@CuI[1]	4-Methoxybe nzaldehyd e	Phenylhydr azine	H ₂ O/EtOH	55	18	92
Fe ₃ O ₄ @Si O ₂ @Tannic acid[5][6]	5-((4-chlorophen yl)diazenyl)-2-hydroxybe nzaldehyd e	Phenylhydr azine	Solvent- free	80	15	95
Fe ₃ O ₄ @Si O ₂ @Tannic acid[5][6]	5-((4-chlorophen yl)diazenyl)-2-hydroxybe nzaldehyd e	p-Tolylhydr azine	Solvent- free	80	20	93
DABCO[7]	Benzaldehyd	Phenylhydr azine	Aqueous media	Room Temp.	30	95
DABCO[7]	4-Chlorobenz aldehyde	Phenylhydr azine	Aqueous media	Room Temp.	35	97

NaCl[8]	4-Methoxybenzaldehyde	Phenylhydrazine	Water	Room Temp.	45	92
Catalyst-free (Ultrasound)[9]	Benzaldehyde	Hydrazine hydrate	Not specified	Not specified	Not specified	High
Catalyst-free (Microwave)[2]	Various benzaldehydes	Not specified	Not specified	Not specified	Short	Quantitative

Experimental Protocols

Protocol 1: LDH@PTRMS@DCMBA@CuI Catalyzed Synthesis in a Water-Ethanol System

This protocol details a one-pot, three-component synthesis using a novel nano copper catalyst immobilized on a modified layered double hydroxide (LDH).[1] This method is advantageous due to its eco-friendliness, mild reaction conditions, and high yields.[1][3][4]

Materials:

- Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
- Malononitrile (1 mmol, 0.066 g)
- Phenylhydrazine (1 mmol, 0.108 g)
- LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)[1]
- Ethanol (EtOH)
- Water (H₂O)

- Round-bottom flask (10 mL)
- Magnetic stirrer
- Thin Layer Chromatography (TLC) plate

Procedure:

- To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[10]
- Add a 1:1 mixture of H₂O/EtOH as the solvent.
- Stir the reaction mixture at 55 °C.[1]
- Monitor the progress of the reaction using TLC (n-hexane:ethyl acetate, 1:1).
- Upon completion of the reaction (typically 15-27 minutes), cool the mixture to room temperature.[1][3][4]
- The solid product can be isolated by filtration.
- Wash the product with cold ethanol to remove any unreacted starting materials.
- The catalyst can be recovered, washed with chloroform, and reused for subsequent reactions.[1]

Protocol 2: Fe₃O₄@SiO₂@Tannic Acid Catalyzed Mechanochemical Synthesis

This protocol describes a solvent-free, mechanochemical approach utilizing a recyclable magnetic nanocatalyst.[5][6][11] This method is highly efficient and adheres to green chemistry principles by eliminating the need for solvents.[5][6][11]

Materials:

- Azo-linked aldehyde (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde, 1 mmol, 0.260 g)[5][6]

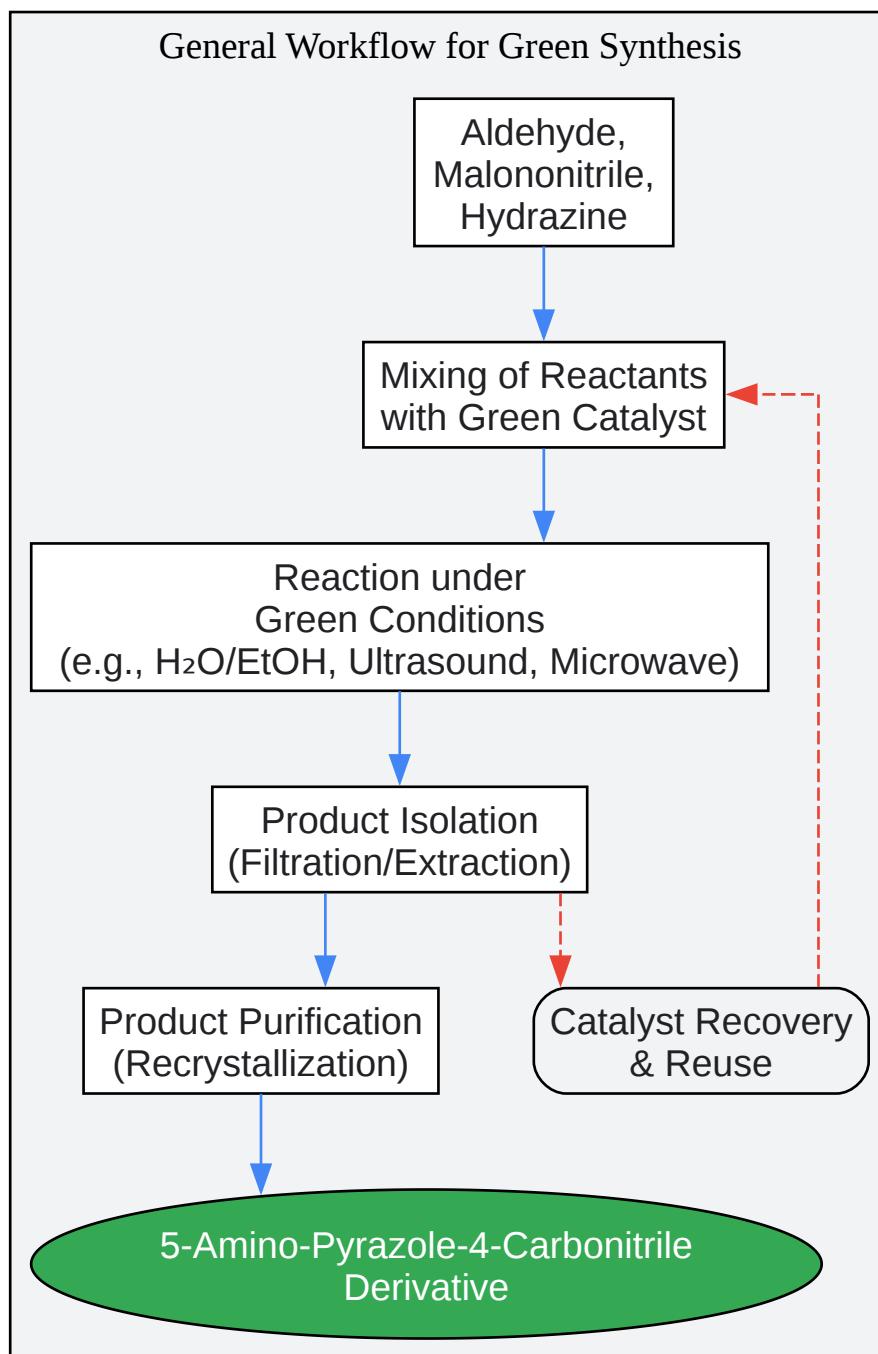
- Malononitrile (1 mmol, 0.065 g)[5][6]
- Phenylhydrazine or p-tolylhydrazine (1 mmol)[5][6]
- $\text{Fe}_3\text{O}_4@\text{SiO}_2@\text{Tannic acid}$ nanocatalyst (0.1 g)[5][6]
- Mortar and pestle or a ball mill
- External magnet for catalyst separation

Procedure:

- In a mortar, combine the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), the respective hydrazine (1 mmol), and the $\text{Fe}_3\text{O}_4@\text{SiO}_2@\text{Tannic acid}$ catalyst (0.1 g).[5][6]
- Grind the mixture at 80°C for the specified time (typically 15-20 minutes).[5][6]
- After the reaction is complete, add ethanol to the mixture.
- Separate the magnetic nanocatalyst using an external magnet.
- The product can be isolated from the ethanol solution by evaporation of the solvent.
- The recovered catalyst can be washed, dried, and reused for at least six cycles with minimal loss of activity.[6][12]

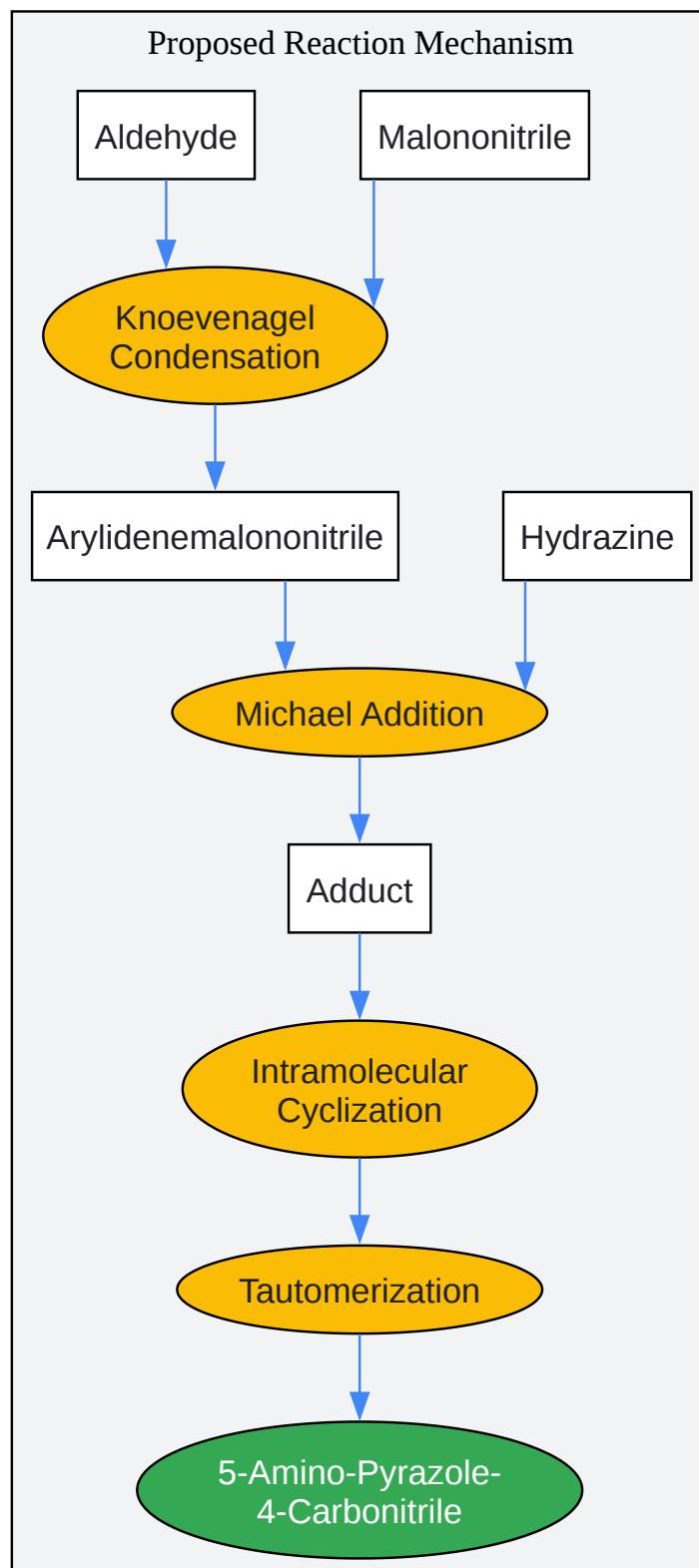
Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives and the proposed mechanistic pathway.



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Caption: General workflow for the green synthesis of 5-amino-pyrazole-4-carbonitrile derivatives.

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